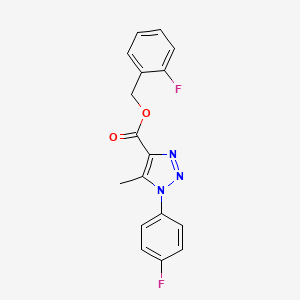

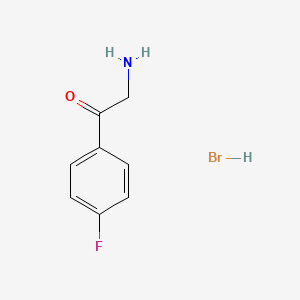

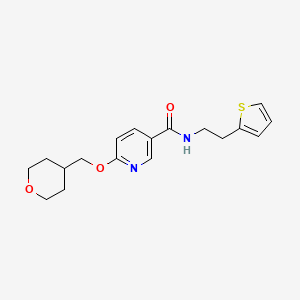

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one, also known as 5-BFB-P, is a small organic molecule with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring composed of a nitrogen atom and four carbon atoms. 5-BFB-P has been used in various studies due to its unique structure, which enables the molecule to interact with biological systems in various ways. Its applications range from drug discovery and development to material science.

Scientific Research Applications

Myocardial Perfusion Imaging with PET

A study by Mou et al. (2012) focused on the synthesis and evaluation of 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. These compounds demonstrated high heart uptake and low background uptake in animal models, indicating their promise as MPI agents (Mou et al., 2012).

Anticancer Agent and Enzyme Inhibitor

Another study by Noma et al. (2020) synthesized a novel hydrazone compound with significant antioxidant activity and potent cytotoxic effects on cancer cell lines, surpassing cisplatin in efficacy. This research suggests potential applications in anticancer therapies (Noma et al., 2020).

Organic Synthesis and Chemical Reactions

The research by Kaji et al. (1984) explored the synthesis of pyridazino[4,5-e][1,3,4]thiadiazines and their transformation into pyrazolo[3,4-d]pyridazines. This work contributes to the field of organic chemistry by providing insights into ring transformations and the synthesis of novel heterocyclic compounds (Kaji et al., 1984).

Cross-Coupling Reactions

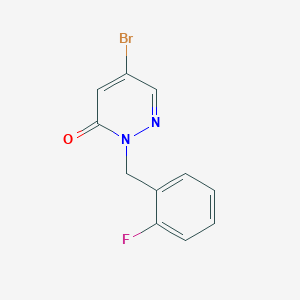

Research by Rieke and Kim (2011) developed a synthetic route for 5-bromo-2-pyridylzinc iodide, demonstrating its utility in various coupling reactions. This work highlights the versatility of bromo-fluorobenzyl compounds in facilitating cross-coupling reactions for synthesizing complex organic molecules (Rieke & Kim, 2011).

Palladium-Catalyzed Cross-Coupling

Estevez, Coelho, and Raviña (1999) reported on the synthesis of (2H)-pyridazin-3-ones substituted at the 5-position through palladium-catalyzed cross-coupling reactions. This research opens avenues for creating a wide array of substituted pyridazinones, useful in various chemical and pharmacological studies (Estevez, Coelho, & Raviña, 1999).

properties

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-3-1-2-4-10(8)13/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBRASVEDUZDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

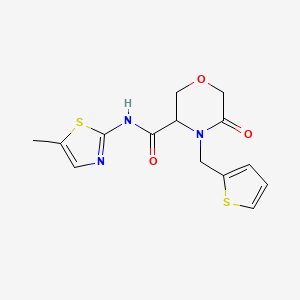

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)

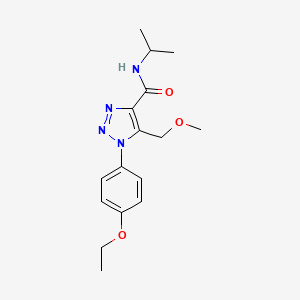

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)

![4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2453887.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

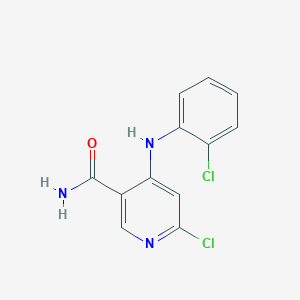

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)